tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate

Chiral Synthesis Enantiomeric Purity Giredestrant Intermediate

tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS: 847199-90-0) is a chiral N-Boc-protected (R)-1-(1H-indol-3-yl)propan-2-amine derivative. It features an indole moiety and a single (R)-configured stereocenter.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B11852754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1
InChIKeyXRRYOHBVVKHARG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate: Chiral Intermediate for Targeted SERD Synthesis


tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS: 847199-90-0) is a chiral N-Boc-protected (R)-1-(1H-indol-3-yl)propan-2-amine derivative. It features an indole moiety and a single (R)-configured stereocenter . This compound is a critical building block in pharmaceutical research, specifically validated as a key intermediate in the large-scale synthesis of the selective estrogen receptor degrader (SERD) giredestrant (GDC-9545) . Its primary value to the scientific user lies in its high and verifiable (R)-enantiomeric excess, which is an absolute requirement for the downstream diastereoselective step in the active pharmaceutical ingredient (API) pathway.

Why Generic Substitution Fails for tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate


Substituting this (R)-enantiomer with its racemic mixture (CAS 2386351-37-5), the (S)-enantiomer (CAS 2407529-29-5), or other in-class analogs is not feasible for users targeting the GDC-9545 synthesis pathway. The specific (R)-configuration is the sole precursor for the correct diastereomer in the subsequent Pictet–Spengler reaction, where the (R)-enantiomer directly dictates the formation of the desired tetrahydro-β-carboline core with high selectivity [1]. Using a racemate or the opposite enantiomer would yield a different diastereomeric product, fundamentally compromising the API's stereochemical identity and purity profile, and may alter its biological activity as a SERD [2]. Therefore, procurement must be based on a verified enantiomeric specification, not just chemical identity.

Quantitative Differentiation Evidence for tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate Procurement


Enantiomeric Excess (e.e.) vs. Racemic Mixture

The target (R)-enantiomer is produced and supplied with a verified enantiomeric excess (e.e.) of ≥99.5%, as specified by a GMP-compliant manufacturer . In contrast, the racemic mixture (CAS 2386351-37-5) contains a 1:1 ratio of (R)- and (S)-enantiomers, resulting in a theoretical e.e. of 0% . This near-perfect enantiopurity is a strict quality attribute required for the subsequent diastereoselective step in the GDC-9545 synthesis [1].

Chiral Synthesis Enantiomeric Purity Giredestrant Intermediate

Chemical Purity Level vs. Generic Analog

GMP-grade suppliers provide the target (R)-enantiomer with a minimum chemical purity of 99.5% (HPLC), alongside a controlled water content of ≤0.5% . In comparison, standard catalog entries for the generic, non-GMP (S)-enantiomer (CAS 2407529-29-5) are frequently listed with a lower standard purity of 98% . The higher purity specification reduces the risk of unknown impurities interfering in sensitive catalytic steps, such as the Pd-catalyzed C-N coupling used in the final API assembly.

Chemical Purity GMP Intermediate Quality Control

Diastereoselectivity in the Pictet-Spengler API Step

The (R)-stereochemistry of the compound is critical for achieving the high diastereoselectivity reported in the GDC-9545 synthesis. Using the related (R)-amine building block, the key Pictet–Spengler cyclization proceeds with a 95:5 diastereomeric ratio (dr), yielding predominantly the desired cis-tetrahydro-β-carboline core [1]. The corresponding (S)-enantiomer or a racemic mixture would not produce this desired major diastereomer, fundamentally altering the stereochemical outcome and yielding a different product.

Pictet-Spengler Reaction Diastereoselectivity Giredestrant Synthesis

Validated Application as a Giredestrant Intermediate

The (R)-enantiomer is not a general screening compound but a validated intermediate explicitly documented for the synthesis of giredestrant (GDC-9545) . This direct linkage to a specific, advanced clinical candidate (Phase 2/3 for ER+ breast cancer) differentiates it from the (S)-enantiomer or the racemic mixture, which lack a documented role in any known clinical candidate synthesis pathway . Procuring the (R)-enantiomer aligns the user with a published, scalable manufacturing process described in patents and primary literature.

SERD Intermediate Pharmaceutical Intermediate Giredestrant

High-Value Application Scenarios for tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate


Scale-Up Synthesis of Giredestrant (GDC-9545) and Structural Analogs

This compound is the direct precursor for the (R)-amine intermediate used in the convergent, large-scale manufacturing process of the SERD drug candidate giredestrant. Its ≥99.5% e.e. and chemical purity are essential for the scalable and diastereoselective Pictet–Spengler reaction that constructs the API's tetrahydro-β-carboline core [1]. Any contract manufacturing organization (CMO) or internal process chemistry group working on this molecule must source this specific enantiomer to replicate the published process.

Synthesis of Chiral Tetrahydro-β-carboline Libraries

For medicinal chemistry programs exploring SERD back-up compounds or other indole-containing tetrahydro-β-carbolines, this (R)-enantiomer serves as a privileged, enantiopure building block. The validated diastereoselectivity in the Pictet–Spengler reaction (95:5 dr) provides a reproducible stereochemical foundation for generating focused libraries with defined three-dimensional geometry [2].

Asymmetric Synthesis Research and Chiral Pool Expansion

As a readily available, high-enantiopurity (R)-configured amine derivative, this compound can be deprotected to yield (R)-1-(1H-indol-3-yl)propan-2-amine. This chiral amine is a versatile building block for chiral auxiliaries, organocatalysts, or ligands for asymmetric catalysis, where optical purity is paramount. Its established synthesis and commercial availability with a verified e.e. of ≥99.5% make it a reliable entry into the chiral pool for method development .

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